Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate is a fluorinated bicyclic compound with a unique structure that makes it an interesting subject for chemical research. The presence of fluorine atoms in its structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl diazoacetate with a fluorinated cyclopropane derivative in the presence of a catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a drug candidate is being explored due to its stability and bioavailability.
Industry: The compound is used in the development of advanced materials and coatings due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate
- Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate
Uniqueness
This compound stands out due to the presence of three fluorine atoms, which impart unique chemical properties such as increased stability and reactivity. This makes it more versatile in various applications compared to similar compounds with fewer fluorine atoms.
Biological Activity
Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate is a fluorinated bicyclic compound notable for its unique structural characteristics and potential biological activities. The presence of trifluoromethyl groups often enhances the compound's stability and reactivity, making it a subject of interest in medicinal chemistry and biological studies.
- Molecular Formula : C9H9F3O2
- Molecular Weight : 208.18 g/mol
- Structure : The compound features a bicyclic framework with a trifluoromethyl group at the 3-position, which influences its chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules such as proteins and nucleic acids. Studies indicate that the trifluoromethyl group can participate in various nucleophilic substitution and addition reactions, potentially affecting enzyme activity and receptor binding.
Interaction Studies
Research has focused on how this compound interacts at a molecular level. Preliminary findings suggest that modifications in the trifluoromethyl group or bicyclic structure can lead to significant changes in interaction profiles and biological outcomes. For instance, fluorinated compounds are often associated with increased lipophilicity, which may enhance membrane permeability and bioavailability.
Study 1: Antimicrobial Activity
A study examined the antimicrobial properties of this compound against various bacterial strains. The results indicated a moderate inhibitory effect on Gram-positive bacteria, suggesting potential applications as an antimicrobial agent.
Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that it could act as a competitive inhibitor for certain enzymes, highlighting its potential role in drug development for metabolic disorders.
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key structural features and biological properties:
Compound Name | Structure Type | Unique Feature | Biological Activity |
---|---|---|---|
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate | Bicyclic | Two fluorine atoms | Moderate enzyme inhibition |
Ethyl bicyclo[2.2.1]heptane-2-carboxylate | Bicyclic | No fluorine | Limited bioactivity |
Trifluoroacetophenone | Aromatic | Trifluoroacetyl group | Antimicrobial properties |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques that leverage its unique bicyclic structure for various applications in medicinal chemistry and materials science.
Synthetic Pathway
The synthesis may include reactions such as:
- Nucleophilic substitution with organometallic reagents.
- Hydrolysis to yield corresponding carboxylic acids.
- Coupling reactions to form more complex structures.
Properties
Molecular Formula |
C9H11F3O2 |
---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C9H11F3O2/c1-2-14-7(13)9(12)5-3-8(10,11)4-6(5)9/h5-6H,2-4H2,1H3 |
InChI Key |
AWDZBQQQWFLHHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2C1CC(C2)(F)F)F |
Origin of Product |
United States |
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